molecular formula C13H19NO3 B8337275 6,7-Dimethoxy-N-methyl-1-isochromanmethylamine

6,7-Dimethoxy-N-methyl-1-isochromanmethylamine

Cat. No. B8337275
M. Wt: 237.29 g/mol
InChI Key: HHBLPNSPXCGWRH-UHFFFAOYSA-N
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Patent
US04036842

Procedure details

A mixture of 6,7-dimethoxy-1-isochromanmethylamine hydrochloride (6.0 g), described in Example 1, and 37% formaldehyde solution (12 ml) is heated on the steam bath under a reflux condenser for 20 min. A further 6 ml formaldehyde solution is added and heating is continued for 20 min. The solution is evaporated to dryness and the residue is crystallized from isopropanol to give the hydrochloric acid addition salt of the title compound, m.p. 254°-256° C. (dec.).
Name
6,7-dimethoxy-1-isochromanmethylamine hydrochloride
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[CH:10]([CH2:16][NH2:17])[O:9][CH2:8][CH2:7]2.[CH2:18]=O.Cl>>[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[CH:10]([CH2:16][NH:17][CH3:18])[O:9][CH2:8][CH2:7]2 |f:0.1|

Inputs

Step One
Name
6,7-dimethoxy-1-isochromanmethylamine hydrochloride
Quantity
6 g
Type
reactant
Smiles
Cl.COC=1C=C2CCOC(C2=CC1OC)CN
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on the steam bath under a reflux condenser for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from isopropanol
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC=1C=C2CCOC(C2=CC1OC)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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